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molecular formula C4H4F3N3S B1302135 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione CAS No. 30682-81-6

2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione

Cat. No. B1302135
M. Wt: 183.16 g/mol
InChI Key: HUZASKHMPBJXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05508420

Procedure details

18.3 g (0.1 mol) of 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione are introduced into 100 ml of 2.5-molar sodium hydroxide solution. A hydrogen peroxide solution (34 ml of 30% strength hydrogen peroxide: 0.33 mol of H2O2) is slowly added dropwise at 40° C. to 50° C. and stirring of the mixture is continued for 2 hours at 50° C. Excess oxidant is then removed using sodium bisulphite, and the mixture is subsequently acidified using concentrated hydrochloric acid. The reaction mixture is then refluxed for 15 hours, subsequently stirred into ice-water and then extracted using methylene chloride. The extraction solution is dried using sodium sulphate and filtered. The solvent is carefully removed from the filtrate by distillation under a water pump vacuum. 11.3 g (68% of theory) of 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one are obtained as a solid residue of melting point 64° C.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([F:10])([F:9])[F:8])=[N:5][NH:4][C:3]1=S.[OH:12]O>[OH-].[Na+]>[CH3:1][N:2]1[C:6]([C:7]([F:10])([F:9])[F:8])=[N:5][NH:4][C:3]1=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
CN1C(NN=C1C(F)(F)F)=S
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
stirring of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess oxidant is then removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then refluxed for 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
subsequently stirred into ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
The extraction solution is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is carefully removed from the filtrate by distillation under a water pump vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(NN=C1C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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